molecular formula C5H3Cl3N2 B168368 4,5,6-Trichloro-2-methylpyrimidine CAS No. 1780-28-5

4,5,6-Trichloro-2-methylpyrimidine

Cat. No.: B168368
CAS No.: 1780-28-5
M. Wt: 197.45 g/mol
InChI Key: MLXZCYRURHJFLL-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Environmental and Health Impacts

  • Pesticide Exposure and Health Risks

    Research has consolidated urinary metabolite concentration measurements from studies on children's exposure to pesticides, including chlorpyrifos, which is related to "4,5,6-Trichloro-2-methylpyrimidine" through its pyrimidine structure. These studies aim to identify trends, spatial and temporal patterns, and areas where further research is required, particularly focusing on the metabolites of chlorpyrifos and their impact on human health (Egeghy et al., 2011).

  • Microbial Degradation of Pesticides

    The degradation of chlorpyrifos and its metabolite, TCP, has been explored, given the environmental persistence of these compounds. Research indicates that certain microbial strains can effectively degrade both chlorpyrifos and its primary metabolite, suggesting potential strategies for bioremediation in wastewater treatment to remove pesticide residues (Bose et al., 2021).

Chemical Synthesis and Application

  • Synthesis of Pyranopyrimidine Scaffolds: The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability, has been extensively reviewed. This research underscores the versatility of "this compound" in synthesizing complex chemical structures with significant biological activity (Parmar et al., 2023).

Pharmacogenetics and Chemotherapy

  • Impact on Antifolate and Fluoropyrimidine-Based Therapy: MTHFR polymorphisms, crucial in one-carbon metabolism, have been linked to the efficacy and toxicity of antifolate and fluoropyrimidine agents, highlighting the significance of "this compound" in optimizing therapy personalization in cancer treatment (De Mattia & Toffoli, 2009).

Safety and Hazards

“4,5,6-Trichloro-2-methylpyrimidine” is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the chlorination of 3-dimethylaminopropionitrile with chlorine gas under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves the chlorination of the hydrochloride of 3-dimethylaminopropionitrile at a lower temperature of 120 to 130°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled chlorination reactions, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloro-2-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and

Properties

IUPAC Name

4,5,6-trichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZCYRURHJFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170411
Record name 4,5,6-Trichloro-2-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20170411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-28-5
Record name 4,5,6-Trichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Trichloro-2-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1780-28-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26540
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Record name 4,5,6-Trichloro-2-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20170411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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